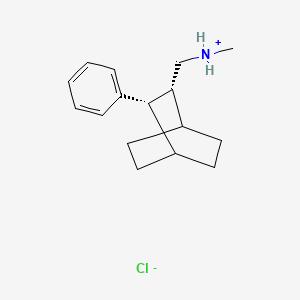
Heptanoic acid, ester with 2,2-bis(hydroxymethyl)-1,3-propanediol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Heptanoic acid, ester with 2,2-bis(hydroxymethyl)-1,3-propanediol, also known as trimethylolpropane heptanoate, is an organic compound with the molecular formula C13H26O4. This compound is a type of ester, which is formed by the reaction of heptanoic acid with 2,2-bis(hydroxymethyl)-1,3-propanediol. It is commonly used in various industrial applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of heptanoic acid, ester with 2,2-bis(hydroxymethyl)-1,3-propanediol typically involves the esterification reaction between heptanoic acid and 2,2-bis(hydroxymethyl)-1,3-propanediol. This reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions, where the mixture is heated to remove water formed during the reaction, thus driving the equilibrium towards ester formation.
Industrial Production Methods: In an industrial setting, the esterification process is often conducted in large reactors equipped with distillation columns to continuously remove water and other by-products. The reaction mixture is typically heated to temperatures between 100-150°C, and the process may be carried out under reduced pressure to enhance the removal of water and improve the yield of the ester.
化学反应分析
Types of Reactions: Heptanoic acid, ester with 2,2-bis(hydroxymethyl)-1,3-propanediol can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to heptanoic acid and 2,2-bis(hydroxymethyl)-1,3-propanediol in the presence of water and an acid or base catalyst.
Transesterification: The ester can react with another alcohol to form a different ester and release 2,2-bis(hydroxymethyl)-1,3-propanediol.
Oxidation: The ester can be oxidized to form corresponding carboxylic acids and aldehydes.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions, water.
Transesterification: Alcohols, acid or base catalysts.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed:
Hydrolysis: Heptanoic acid and 2,2-bis(hydroxymethyl)-1,3-propanediol.
Transesterification: New esters and 2,2-bis(hydroxymethyl)-1,3-propanediol.
Oxidation: Carboxylic acids and aldehydes.
科学研究应用
Heptanoic acid, ester with 2,2-bis(hydroxymethyl)-1,3-propanediol has several applications in scientific research and industry:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of ester hydrolysis and enzyme-catalyzed reactions.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form biodegradable esters.
Industry: Utilized in the production of lubricants, plasticizers, and coatings due to its stability and desirable physical properties.
作用机制
The mechanism by which heptanoic acid, ester with 2,2-bis(hydroxymethyl)-1,3-propanediol exerts its effects involves the interaction of its ester functional group with various molecular targets. In hydrolysis reactions, the ester bond is cleaved by nucleophilic attack from water or hydroxide ions, resulting in the formation of heptanoic acid and 2,2-bis(hydroxymethyl)-1,3-propanediol. In transesterification reactions, the ester group reacts with alcohols to form new esters, facilitated by acid or base catalysts.
相似化合物的比较
Heptanoic acid, ester with 2,2-bis(hydroxymethyl)-1,3-propanediol can be compared with other similar esters, such as:
Trimethylolpropane triheptanoate: Similar in structure but with three heptanoate groups.
Pentaerythritol tetraheptanoate: Contains four heptanoate groups and is used in similar applications.
Dipentaerythritol hexaheptanoate: Contains six heptanoate groups and is used in high-performance lubricants.
The uniqueness of this compound lies in its specific balance of hydrophilic and hydrophobic properties, making it suitable for a wide range of applications in different fields.
属性
CAS 编号 |
11138-45-7 |
|---|---|
分子式 |
C12H26O6 |
分子量 |
266.33 g/mol |
IUPAC 名称 |
2,2-bis(hydroxymethyl)propane-1,3-diol;heptanoic acid |
InChI |
InChI=1S/C7H14O2.C5H12O4/c1-2-3-4-5-6-7(8)9;6-1-5(2-7,3-8)4-9/h2-6H2,1H3,(H,8,9);6-9H,1-4H2 |
InChI 键 |
MKTTVBSRYXIYCV-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCC(=O)O.C(C(CO)(CO)CO)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Trichloro[2-(3-methylphenyl)ethyl]silane](/img/structure/B15344320.png)


![N-[4-[(E)-(aminocarbamothioylhydrazinylidene)methyl]phenyl]acetamide](/img/structure/B15344343.png)



![2-Naphthalenecarboxamide, 4-[[5-(aminocarbonyl)-2-methylphenyl]azo]-3-hydroxy-N-(4-methoxy-2-methylphenyl)-](/img/structure/B15344373.png)




